N-(3-methylphenyl)-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide
Description
This compound features a fused bicyclic core comprising a 1,2,4-triazine ring and an indazole system, with a 1-oxo group and an acetamide side chain substituted at the 3-methylphenyl position.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-5-4-6-13(9-12)20-16(24)10-22-18(25)17-14-7-2-3-8-15(14)21-23(17)11-19-22/h4-6,9,11H,2-3,7-8,10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFKBVBBXRYOBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C4CCCCC4=NN3C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methylphenyl)-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide is a complex organic compound that belongs to the class of triazine derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a triazine ring fused with an indazole moiety, which is significant for its biological interactions.
Anticancer Activity
Research indicates that compounds with similar structural motifs as this compound exhibit notable anticancer properties. For instance:
- Cytotoxicity Studies : Compounds containing the 1,2,4-triazine fragment have shown moderate to strong anticancer activity against various human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds typically range from 9 to 97 µM depending on the specific substitution patterns on the phenyl moiety .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 9 - 42 |
| Compound B | MCF-7 | 25 - 97 |
| Compound C | HeLa | 25 - 83 |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Study 1: Anticancer Efficacy
A study published in MDPI evaluated various triazine derivatives for their anticancer properties. The results indicated that derivatives with a methyl group on the phenyl ring exhibited enhanced cytotoxicity against HCT-116 and MCF-7 cell lines. The study concluded that the presence of specific substituents significantly influences the biological activity of these compounds .
Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on understanding the structure-activity relationship of triazine-based compounds. It was found that modifications at the 3-position of the phenyl ring could lead to significant changes in cytotoxicity levels. Compounds with electron-donating groups showed improved activity compared to those with electron-withdrawing groups .
Comparison with Similar Compounds
Core Heterocyclic Systems
Key Observations :
- The target compound’s triazinoindazolone core distinguishes it from thiadiazolone-fused analogs () and triazole-based derivatives (). The indazole moiety may enhance π-π stacking interactions in biological targets compared to sulfur-containing thiadiazoles .
- Substituents on the acetamide group (e.g., 3-methylphenyl vs. nitro or chlorophenyl in –2) influence electronic properties and solubility .
Comparison :
- The target compound’s synthesis likely parallels methods in –4, where cyclization reactions build fused triazine systems. In contrast, triazole analogs (–2) rely on modular click chemistry, enabling rapid diversification .
Spectral and Physicochemical Data
Infrared Spectroscopy (IR)
Insights :
Nuclear Magnetic Resonance (NMR)
- Triazole-acetamides (e.g., 6b) :
- Target Compound : Expected similarities in acetamide proton shifts but distinct aromatic signals due to the indazole core.
Analysis :
- The triazinoindazolone scaffold’s bioactivity is inferred from structurally related triazine-thiadiazolones, which showed IC₅₀ values in the micromolar range against leukemia and breast cancer cells . The 3-methylphenyl substituent may optimize lipophilicity and target binding compared to nitro or chloro groups in –2.
Preparation Methods
Stepwise Assembly of the Triazinoindazolone Core
The triazinoindazolone system is typically constructed via cyclocondensation reactions. A representative approach involves the reaction of indazolone precursors with triazine derivatives under acidic or basic conditions. For example, cyclization of 2-aminobenzamide with cyanoguanidine in the presence of phosphoryl chloride yields the triazinoindazolone framework.
Key Reaction Conditions
| Reactants | Catalyst/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Aminobenzamide + Cyanoguanidine | POCl₃, DMF | 120 | 68 |
Acetamide Side Chain Incorporation
The acetamide moiety is introduced via nucleophilic acyl substitution. Reacting the triazinoindazolone intermediate with chloroacetyl chloride in dichloromethane, followed by treatment with 3-methylaniline, affords the target compound. This step often requires careful pH control to minimize side reactions.
Optimized Parameters
-
Solvent: Anhydrous DCM
-
Base: Triethylamine (2.5 equiv)
-
Reaction Time: 6 hours at 0–25°C
Catalytic Coupling Approaches
Palladium-Catalyzed Cross-Coupling
Palladium-mediated couplings, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, enable the introduction of the 3-methylphenyl group. For instance, coupling a brominated triazinoindazolone precursor with 3-methylphenylboronic acid using Pd(PPh₃)₄ as a catalyst achieves selective aryl-aryl bond formation.
Example Protocol
| Component | Quantity (mmol) | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|---|
| Bromo-triazinoindazolone | 1.0 | Pd(PPh₃)₄ (5 mol%), K₂CO₃ | DME/H₂O | 65 |
Copper-Mediated Azide-Alkyne Cycloaddition
Click chemistry offers an alternative route for side-chain modification. Propargyl-functionalized intermediates react with azidoacetamide derivatives under Cu(I) catalysis, though this method is less commonly reported for the target compound.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
-
Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) improve coupling efficiency but require rigorous exclusion of moisture.
-
Co-catalysts (e.g., CuI in click chemistry) accelerate cycloadditions but introduce complexity in purification.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Challenges and Alternative Approaches
Regioselectivity in Cyclization
Competing pathways during triazinoindazolone formation often yield regioisomers. Microwave-assisted synthesis reduces side products by enhancing reaction homogeneity.
Scalability Limitations
-
Batch vs. Flow Chemistry : Transitioning to continuous flow systems may address exothermicity issues in large-scale acylation.
-
Cost-Effective Catalysts : Nickel-based systems offer a lower-cost alternative to Pd catalysts but require further optimization.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Stepwise Assembly | High purity, predictable | Multi-step, time-consuming | 60–75 |
| Palladium Coupling | Selective, modular | Costly catalysts, sensitivity | 55–70 |
| MCR | Atom-economical, rapid | Limited precedent | ~60 (hypothetical) |
Industrial and Scalability Considerations
Current pilot-scale efforts focus on solvent recovery and catalyst recycling. For example, dichloromethane is replaced with 2-methyl-THF in acylation steps to enhance sustainability .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?
The primary synthesis method involves 1,3-dipolar cycloaddition (click chemistry) between azides and alkynes, catalyzed by copper acetate (Cu(OAc)₂). Key parameters include:
- Solvent system : A 3:1 ratio of tert-butanol/water optimizes solubility and reaction efficiency .
- Catalyst loading : 10 mol% Cu(OAc)₂ ensures regioselectivity for 1,4-substituted triazoles .
- Reaction time : 6–8 hours at room temperature minimizes side reactions .
- Purification : Recrystallization in ethanol achieves >95% purity .
Table 1 : Representative Reaction Conditions for Triazinoindazole Derivatives
| Precursor Type | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Azide + Alkyne | t-BuOH/H₂O | Cu(OAc)₂ | 6–8 | 70–85 |
Q. How is structural integrity confirmed post-synthesis?
A multi-technique approach is used:
- IR spectroscopy : Confirms functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., triazole protons at δ 8.36 ppm) and carbon frameworks .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated vs. observed mass error <1 ppm) .
- X-ray crystallography (if applicable): Resolves bond lengths and angles in the triazinoindazole core .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR band shifts)?
Contradictions may arise from:
- Dynamic exchange processes : Use variable-temperature NMR to detect conformational changes .
- Residual solvent peaks : Confirm deuterated solvent purity (e.g., DMSO-d₆ vs. D₂O traces) .
- Tautomerism : Computational modeling (DFT) predicts dominant tautomeric forms in solution .
- Impurity interference : Cross-check HRMS with LC-MS to identify by-products .
Q. What strategies optimize regioselectivity in triazinoindazole ring formation to avoid by-products?
- Catalyst modulation : Replace Cu(OAc)₂ with Ru-based catalysts for alternative regioselectivity .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization over dimerization .
- Stepwise synthesis : Isolate intermediates (e.g., indazole precursors) before triazine ring closure .
- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 30 minutes at 100°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
